4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol

Catalog No.
S14528675
CAS No.
1235407-57-4
M.F
C14H14ClN3O4
M. Wt
323.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1...

CAS Number

1235407-57-4

Product Name

4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol

IUPAC Name

4-chloro-2-[3-nitro-1-(oxan-2-yl)pyrazol-4-yl]phenol

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

InChI

InChI=1S/C14H14ClN3O4/c15-9-4-5-12(19)10(7-9)11-8-17(16-14(11)18(20)21)13-3-1-2-6-22-13/h4-5,7-8,13,19H,1-3,6H2

InChI Key

QLFJEGZCUOMBAR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)O

4-Chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol is an organic compound with the molecular formula C14H14ClN3O4C_{14}H_{14}ClN_{3}O_{4} and a molar mass of approximately 323.73 g/mol. This compound features a complex structure that includes a chloro group, a nitro group, and a tetrahydro-pyran moiety, making it of interest in various chemical and biological applications. The compound is characterized by its high density, predicted to be around 1.56 g/cm³, and a boiling point estimated at 519.2 °C .

The reactivity of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol can be attributed to the presence of functional groups such as the chloro and nitro substituents. These groups can participate in nucleophilic substitution reactions, electrophilic aromatic substitution, and reduction reactions. For instance:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group may undergo reduction to form an amine derivative.
  • Electrophilic Aromatic Substitution: The aromatic ring can engage in further substitutions, depending on the conditions used.

Preliminary studies suggest that compounds similar to 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol exhibit significant biological activity, particularly in anti-inflammatory and antimicrobial contexts. The presence of the pyrazole ring is often associated with various pharmacological effects, including potential antitumor activity and inhibition of specific enzyme pathways relevant to disease processes.

The synthesis of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol typically involves multi-step synthetic routes:

  • Formation of the Pyrazole Ring: This may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Nitro Group: Nitration can be achieved through electrophilic substitution on an aromatic ring.
  • Chlorination: The introduction of the chloro substituent can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Tetrahydropyran Formation: A tetrahydropyran ring can be synthesized through cyclization reactions involving alcohols and suitable reagents.

4-Chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Agricultural Chemicals: It may serve as an agrochemical agent due to its biological activity against pests or diseases.
  • Chemical Research: Used as a building block in synthetic organic chemistry for developing more complex molecules.

Several compounds share structural features with 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol:

Compound NameMolecular FormulaKey Features
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC12H13ClN2OC_{12}H_{13}ClN_{2}OIndazole core structure
2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrileC15H14ClN3OC_{15}H_{14}ClN_{3}OContains benzonitrile moiety
5-Nitro-[1,2,4]triazolo[3,4-b]quinazolinC9H6N4O2C_{9}H_{6}N_{4}O_{2}Triazole and quinazoline rings

Uniqueness

The uniqueness of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazol-4-y]phenol lies in its specific combination of functional groups (chloro and nitro) along with the tetrahydropyran moiety, which may enhance its biological activity compared to structurally similar compounds that lack these features. This unique structure positions it as a promising candidate for further research in medicinal chemistry and drug development .

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

323.0672836 g/mol

Monoisotopic Mass

323.0672836 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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